![molecular formula C15H12N2OS B2838528 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide CAS No. 477325-61-4](/img/structure/B2838528.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
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Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide” is a chemical compound with the IUPAC name 4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine . It has a molecular weight of 226.3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of a similar compound, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, has been reported . The process involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol to afford N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure resulted in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Chemical Reactions Analysis
The compound 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, which is structurally similar to the compound , has been subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . Depending on the reaction conditions, either the furan ring or the acenaphthene fragment undergoes the attack .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
References:
- Aleksandrov, A.A., Elchaninov, M.M. “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. Synthesis and reactions of electrophilic substitution.” Russ J Org Chem 53, 796–799 (2017)
- “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine | 108954-84-3 - MilliporeSigma.”
- Benchchem. “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide.”
properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-8(18)16-15-17-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)19-15/h2-4,7H,5-6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJILTYLQRWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide |
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